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AZD9496: A Technical Guide to a Novel Oral Selective Estrogen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AZD9496 deacrylic acid phenol	
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Introduction

AZD9496, also known as camizestrant, is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have mixed agonist and antagonist effects, SERDs like AZD9496 act as pure estrogen receptor (ER) antagonists.[3][4] They function by binding to the ER and inducing its degradation, thereby completely shutting down ER-mediated signaling pathways that drive the growth of many breast cancers.[1] This document provides a comprehensive technical overview of AZD9496, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Mechanism of Action

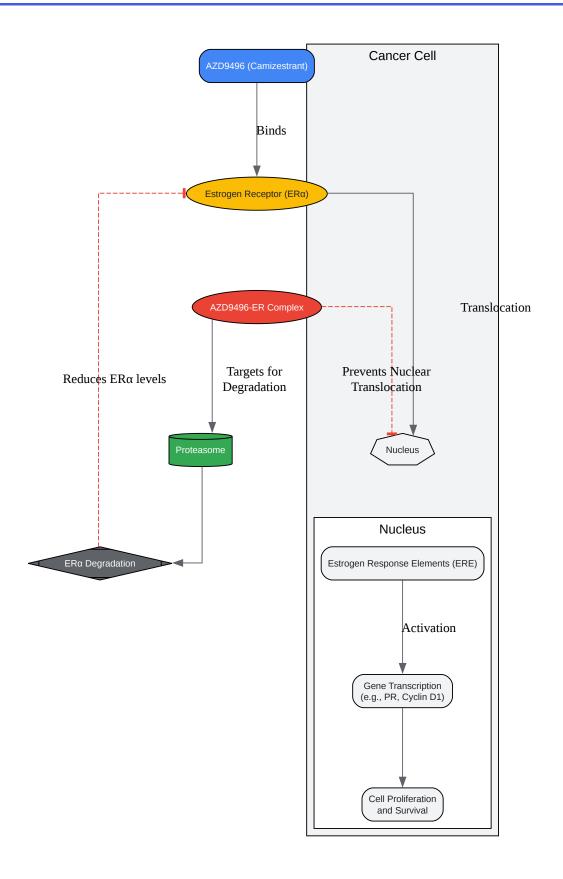
AZD9496 is a potent antagonist and downregulator of the estrogen receptor alpha (ER α).[5] Its mechanism involves binding to the ER, which induces a conformational change in the receptor protein.[1] This altered conformation marks the receptor for proteasomal degradation, leading to a significant reduction in the total cellular levels of ER α .[1] By eliminating the receptor, AZD9496 effectively blocks both estrogen-dependent and estrogen-independent signaling pathways that contribute to tumor growth and resistance to other endocrine therapies.[6][7]



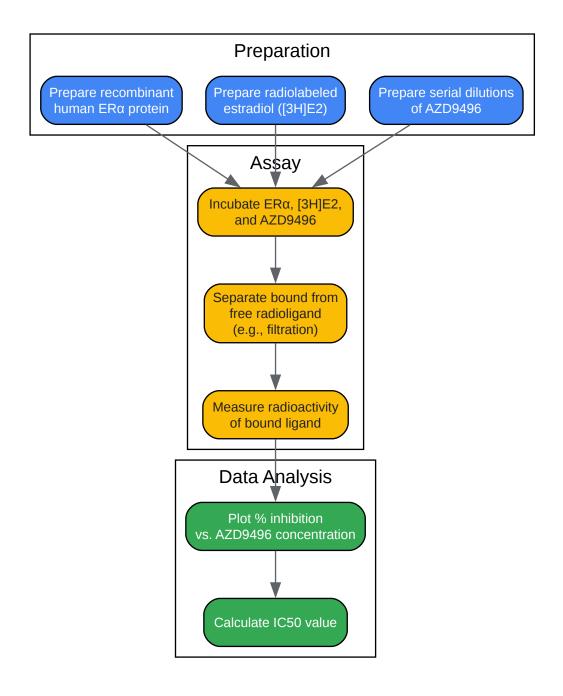
Signaling Pathway of AZD9496

The binding of AZD9496 to the estrogen receptor initiates a cascade of events leading to the degradation of the receptor and the inhibition of downstream signaling. This process is crucial for its anti-tumor activity in ER-positive breast cancer.

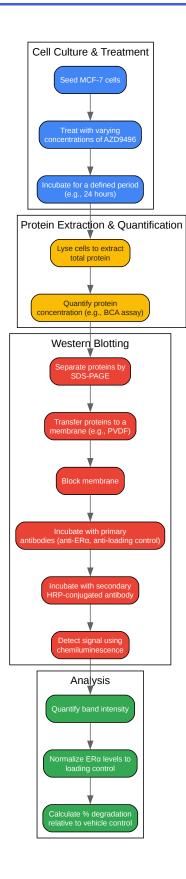




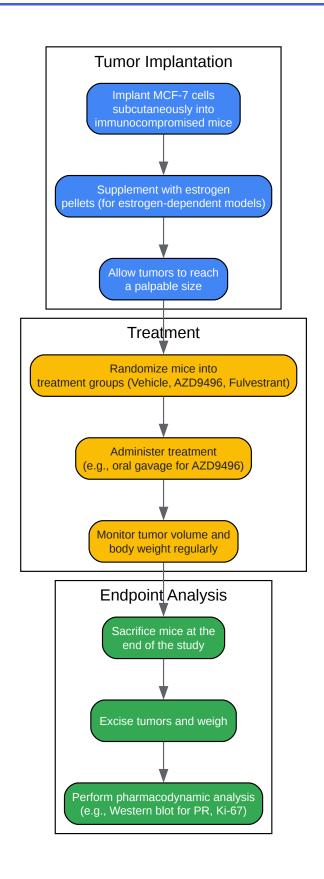












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- To cite this document: BenchChem. [AZD9496: A Technical Guide to a Novel Oral Selective Estrogen Receptor Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2837353#azd9496-as-a-selective-estrogen-receptor-degrader-serd]

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